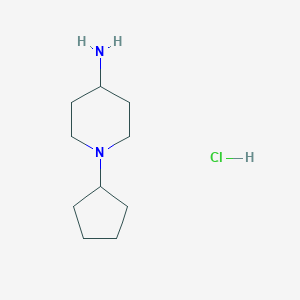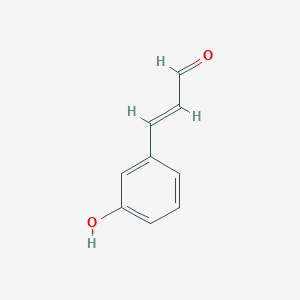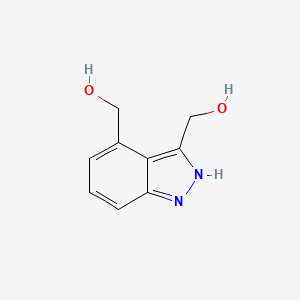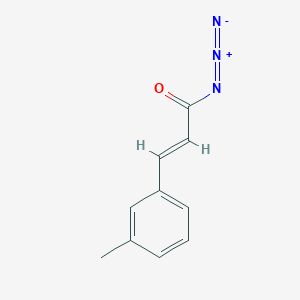
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-アミノ-1-(3-ブロモ-ピロリジン-1-イル)-3-メチル-ブタン-1-オンは、ブロモ化ピロリジン環を含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(S)-2-アミノ-1-(3-ブロモ-ピロリジン-1-イル)-3-メチル-ブタン-1-オンの合成は、通常、容易に入手可能な出発物質から始まる複数の手順を伴います。一般的な合成経路の1つは、ピロリジン誘導体のブロモ化、それに続くアミノ基の導入、および目的の構造を達成するためのその後の官能基化を含みます。反応条件は、多くの場合、特定の溶媒、触媒、および温度制御を使用して、目的の立体化学と収率を確保することを伴います。
工業生産方法
工業環境では、(S)-2-アミノ-1-(3-ブロモ-ピロリジン-1-イル)-3-メチル-ブタン-1-オンの生産は、収率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用して、大規模合成を伴う場合があります。これには、連続フロー反応器、自動合成機器、および高度な精製技術を使用して、化合物の純度と一貫性を確保することが含まれます。
化学反応の分析
反応の種類
(S)-2-アミノ-1-(3-ブロモ-ピロリジン-1-イル)-3-メチル-ブタン-1-オンは、次のものを含むさまざまな種類の化学反応を受けることができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化することができます。
還元: 還元反応は、特定の官能基を除去または変更するために使用できます。
置換: ピロリジン環の臭素原子は、適切な条件下で、アルキル基やアリール基などの他の基と置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤があります。温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、置換反応はさまざまな置換ピロリジン化合物を生成することができます。
科学研究アプリケーション
化学
化学において、(S)-2-アミノ-1-(3-ブロモ-ピロリジン-1-イル)-3-メチル-ブタン-1-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、ブロモ化ピロリジン誘導体が生物系に与える影響を研究するために使用できます。これは、小分子と生物学的標的との相互作用を調査するためのモデル化合物として役立ちます。
医学
医学において、(S)-2-アミノ-1-(3-ブロモ-ピロリジン-1-イル)-3-メチル-ブタン-1-オンは、創薬および開発に潜在的な用途があります。その独自の構造により、特定の分子標的に相互作用することができ、新しい治療薬の開発のための候補になります。
業界
産業において、この化合物は、特殊化学品、医薬品、農薬の生産に使用できます。その汎用性と反応性により、さまざまな産業プロセスにおいて貴重です。
科学的研究の応用
Chemistry
In chemistry, (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable in various industrial processes.
作用機序
(S)-2-アミノ-1-(3-ブロモ-ピロリジン-1-イル)-3-メチル-ブタン-1-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ブロモ化ピロリジン環は、これらの標的への結合に重要な役割を果たし、それらの活性または機能の変化につながる可能性があります。関与する正確な経路と分子標的は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
- 1-(3-ブロモ-ピロリジン-1-イル)-エタノン
- 1-(3-ブロモ-ピロリジン-1-イル)-2-クロロ-エタノン
独自性
類似の化合物と比較して、(S)-2-アミノ-1-(3-ブロモ-ピロリジン-1-イル)-3-メチル-ブタン-1-オンは、官能基と立体化学のユニークな組み合わせによって際立っています。この独自性により、他の化合物ができない方法で特定の分子標的に相互作用することができ、さまざまな研究および産業用途において価値があります。
類似化合物との比較
Similar Compounds
- 1-(3-Bromo-pyrrolidin-1-yl)-ethanone
- 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone
Uniqueness
Compared to similar compounds, (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to interact with specific molecular targets in ways that other compounds may not, making it valuable in various research and industrial applications.
特性
分子式 |
C9H17BrN2O |
|---|---|
分子量 |
249.15 g/mol |
IUPAC名 |
(2S)-2-amino-1-(3-bromopyrrolidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17BrN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7?,8-/m0/s1 |
InChIキー |
QUVORXWIPABCAI-MQWKRIRWSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)Br)N |
正規SMILES |
CC(C)C(C(=O)N1CCC(C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11755304.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)

![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11755322.png)

![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11755352.png)
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)



